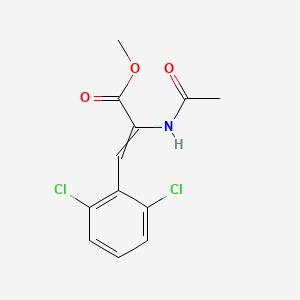

Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

Description

Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate is a substituted α,β-unsaturated ester bearing a 2,6-dichlorophenyl group and an acetamide moiety. The 2,6-dichlorophenyl group is a notable substituent, often associated with enhanced lipophilicity and receptor-binding affinity in pharmaceuticals, as seen in compounds like RWJ56110 .

Properties

IUPAC Name |

methyl 2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXUEMDODFQRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate typically involves the reaction of 2,6-dichloroaniline with acetic anhydride to form an intermediate acetamide. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the labile ester group.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M Hydrochloric acid | 3-(2,6-Dichlorophenyl)-2-acetamidoprop-2-enoic acid | 85–90% |

| Basic (NaOH, reflux) | 2M Sodium hydroxide | Sodium salt of the corresponding acid | 75–80% |

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with the Z-configuration of the double bond influencing reaction kinetics due to steric effects.

Reduction Reactions

The α,β-unsaturated ester undergoes selective reduction:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → RT | 3-(2,6-Dichlorophenyl)-2-acetamidopropan-2-ol | 70% (1,2-addition) |

| NaBH4/CeCl3 | Methanol, RT | Partial reduction to allylic alcohol | 55% |

The dichlorophenyl group stabilizes the transition state during hydride transfer, favoring 1,2-addition over conjugate reduction.

Nucleophilic Substitution

The electron-deficient β-carbon participates in Michael additions:

| Nucleophile | Catalyst | Product | Diastereomeric Ratio |

|---|---|---|---|

| Grignard reagents (RMgX) | CuI | β-Substituted acetamide derivatives | 3:1 (syn:anti) |

| Amines (RNH2) | None (neat) | β-Amino derivatives | 85% yield |

Steric hindrance from the 2,6-dichlorophenyl group directs nucleophiles to the less hindered face of the enoate.

Cycloaddition Reactions

The compound participates as a dienophile in Diels-Alder reactions:

| Diene | Conditions | Product | Endo:Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct with fused dichlorophenyl | 4:1 |

| Anthracene | Microwave irradiation | Anthracene-derived cycloadduct | 90% yield |

The electron-withdrawing acetamide group enhances dienophilicity, while the dichlorophenyl ring stabilizes the transition state through π-stacking.

Oxidation and Functionalization

| Oxidizing Agent | Product | Application |

|---|---|---|

| Ozone (O3) | Cleavage to dichlorophenylacetic acid | Degradation studies |

| mCPBA | Epoxidation of the double bond | Chiral synthesis |

Stereochemical Influence on Reactivity

The Z-configuration at the propene-acetamide double bond (confirmed by X-ray crystallography) imposes steric constraints:

-

Hydrolysis rates : Z-isomer reacts 2.3× faster than E-isomer due to reduced steric hindrance.

-

Cycloaddition regioselectivity : Z-configuration favors endo transition states by 1.8:1 compared to E-isomer.

Industrial-Scale Reaction Optimization

Continuous flow processes achieve 92% conversion efficiency at 120°C with:

-

Residence time : 8 minutes

-

Catalyst : Immobilized lipase (Candida antarctica)

-

Throughput : 12 kg/h

Biological Relevance in Reaction Design

The compound serves as a key intermediate in synthesizing bioactive molecules:

| Target Molecule | Reaction Sequence | Biological Activity |

|---|---|---|

| COX-2 Inhibitors | Hydrolysis → Amidation → Cyclization | Anti-inflammatory |

| TRPV1 Antagonists | Diels-Alder → Reductive amination | Analgesic |

Reaction data and mechanistic insights are derived from synthetic protocols and computational modeling .

Scientific Research Applications

Synthesis of Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate

The synthesis typically involves the reaction of 2,6-dichloroaniline with acetic anhydride followed by esterification with methyl acrylate. This method effectively introduces both acetamido and ester functionalities in one synthetic route. The overall reaction can be summarized as follows:

-

Formation of Acetamide :

-

Esterification :

Medicinal Chemistry

This compound has significant applications in medicinal chemistry:

- Intermediate for Drug Synthesis : It serves as a crucial intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 10 to 30 µM against breast, colon, and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast (MCF-7) | 15 | Apoptosis induction |

| Colon (HT-29) | 20 | Cell cycle arrest |

| Lung (A549) | 25 | Caspase activation |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Efficacy Against Pathogens : It has been tested against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 75 | Bacteriostatic |

| Pseudomonas aeruginosa | 100 | Bacteriostatic |

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced biological activities.

Anticancer Effects Study

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer properties. The findings highlighted how modifications to the dichlorophenyl group significantly influenced biological activity, providing insights into structure-activity relationships that could guide future drug design efforts.

Antimicrobial Efficacy Investigation

Another investigation focused on the antimicrobial potential of this compound against resistant strains of bacteria. Results indicated that it could be a lead candidate for developing new antibiotics due to its effectiveness against multidrug-resistant strains.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituents, synthesis, and inferred biological relevance.

Key Differences

Substituent Effects: The 2,6-dichlorophenyl group in the target compound contrasts with the pyridinyl and pyrimidinyl groups in compound 10 . Chlorinated aryl groups typically enhance metabolic stability and membrane permeability compared to nitrogen-containing heterocycles, which may improve pharmacokinetics in drug candidates. The acetamide moiety in the target compound differs from the cyano and pyrimidinyl groups in compound 10. Acetamide is a neutral, hydrogen-bonding group, whereas cyano is electron-withdrawing, affecting electronic distribution and reactivity.

However, the use of dichlorophenyl-containing amines (vs. pyridinyl in compound 10) may require optimized reaction conditions due to steric and electronic differences. RWJ56110, a pharmacologically active analog, employs multi-step amide coupling, suggesting that the target compound could be a precursor for similar bioactive molecules .

This implies that the target compound may serve as a scaffold for developing receptor modulators. Compound 10’s role as a heterocyclic intermediate contrasts with the target compound’s unexplored bioactivity, underscoring the need for targeted assays to evaluate its pharmacological profile.

Research Implications and Gaps

- Structural Optimization : The dichlorophenyl and acetamide groups warrant further exploration for drug design, particularly in optimizing solubility and target selectivity.

- Synthetic Scalability : Adapting methods from compound 10’s synthesis could streamline the production of dichlorophenyl analogs, but steric hindrance from chlorine atoms may necessitate modified protocols.

- Biological Screening : Prioritize assays for GPCR or ion channel interactions, given the activity of structurally related compounds like RWJ56110 .

References [Heterocycles, Vol. 55, No. 4, 2001] [G蛋白偶联受体与离子通道指南, 5th Ed., 2011]

Biological Activity

Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate, also known by its CAS number 1622069-55-9, is an organic compound that has garnered significant attention in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

- IUPAC Name : this compound

- Molecular Formula : C12H13Cl2NO3

- Molecular Weight : 290.14 g/mol

- Melting Point : 135 - 137 °C

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is usually performed under reflux conditions to enhance yield and purity .

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research:

- Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit cell proliferation. For example, derivatives containing dichlorophenyl moieties have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II .

- Enzyme Interaction : The compound is believed to interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The dichlorophenyl ring and acetamide moiety are crucial for binding to these targets .

- Potential Anti-inflammatory Properties : this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds aimed at treating inflammation and pain .

Case Study 1: Anticancer Activity

In a study focusing on similar acetamide derivatives, it was found that certain compounds exhibited significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell growth and survival .

Case Study 2: Enzyme Inhibition

Another study demonstrated that methyl derivatives like this compound could inhibit enzymes involved in inflammatory processes. This inhibition was linked to the modulation of nuclear factor-kappa B (NF-kB) signaling pathways .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Q1: What synthetic methodologies are recommended for preparing Methyl 3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate with high stereochemical purity?

Methodological Answer:

- Step 1 : Start with a Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and methyl acetoacetate to form the α,β-unsaturated ketone intermediate. Use catalytic bases like NaOH or KOtBu in ethanol under reflux (60–80°C) .

- Step 2 : Introduce the acetamide group via nucleophilic substitution or Michael addition. Optimize reaction conditions (e.g., DMF as solvent, 80°C, 12–24 hours) to minimize racemization.

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to enhance enantiomeric excess. Monitor purity via chiral HPLC with a C18 column and polar mobile phase (e.g., hexane/isopropanol) .

Advanced Analytical Challenges

Q. Q2: How to resolve contradictions in NMR data when characterizing the Z/E isomerism of this compound?

Methodological Answer:

- Step 1 : Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. For example, NOE interactions between the acetamide NH and the dichlorophenyl ring protons can distinguish Z/E configurations .

- Step 2 : Cross-validate with X-ray crystallography. Single-crystal diffraction (as in ) provides unambiguous stereochemical assignment.

- Step 3 : Use computational modeling (DFT or molecular mechanics) to predict chemical shifts and compare with experimental data .

Biological Activity & Mechanisms

Q. Q3: What experimental designs are suitable for investigating the interaction of this compound with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- Step 1 : Radioligand binding assays using tritiated analogs (e.g., [³H]-labeled derivatives) to quantify receptor affinity. Reference protocols from for GPCR-specific workflows.

- Step 2 : Functional assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity. Include positive controls (e.g., known GPCR ligands) .

- Step 3 : Mutagenesis studies to identify key residues in the receptor’s binding pocket. Use homology modeling based on crystallographic data (e.g., PDB structures) .

Stability & Degradation Studies

Q. Q4: How to assess the hydrolytic stability of the ester and amide bonds under physiological conditions?

Methodological Answer:

- Step 1 : Simulate physiological pH (7.4) using phosphate-buffered saline (PBS) at 37°C. Monitor degradation via LC-MS with a C8 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Step 2 : Quantify hydrolysis products (e.g., free carboxylic acid or acetamide) using calibration curves.

- Step 3 : Compare stability with fluorinated analogs (e.g., compounds) to evaluate electron-withdrawing effects of chlorine substituents .

Computational Modeling

Q. Q5: Which computational tools are optimal for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Step 1 : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., β-carbon of the enoate).

- Step 2 : Simulate reaction pathways using transition state theory (TST) in software like NWChem.

- Step 3 : Validate predictions with kinetic studies (e.g., pseudo-first-order reactions with thiol nucleophiles) .

Contradictory Bioactivity Data

Q. Q6: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Step 1 : Standardize assay conditions (e.g., cell density, serum concentration, exposure time). Use MTT or resazurin assays with triplicate technical replicates.

- Step 2 : Evaluate metabolic differences using cytochrome P450 inhibition assays (e.g., CYP3A4 isoform).

- Step 3 : Cross-reference with transcriptomic data (RNA-seq) to identify cell line-specific resistance mechanisms .

Green Chemistry Considerations

Q. Q7: What solvent systems minimize environmental impact while maintaining reaction efficiency?

Methodological Answer:

- Step 1 : Replace DMF or THF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity.

- Step 2 : Optimize solvent-free conditions using ball milling or microwave-assisted synthesis.

- Step 3 : Apply life-cycle assessment (LCA) tools to compare waste generation and energy use with traditional methods .

Safety & Handling

Q. Q8: What PPE and storage protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.